[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl](4-tert-butylphenyl)methanone
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Overview
Description
[4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE is a complex organic compound that features a benzodioxole group, a piperazine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is often introduced via a nucleophilic substitution reaction involving ethylenediamine and a suitable halogenated precursor.
Coupling Reactions: The final step involves coupling the benzodioxole-piperazine intermediate with a tert-butylphenyl ketone under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets in the body, offering possibilities for the treatment of various diseases.
Industry
In industry, [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(CHLOROPHENYL)METHANONE]
- [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(METHYLPHENYL)METHANONE]
Uniqueness
The uniqueness of [4-(1,3-BENZODIOXOL-5-YL)PIPERAZINO][4-(TERT-BUTYL)PHENYL]METHANONE lies in its tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications where these properties are advantageous, such as in the design of selective inhibitors or catalysts.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)17-6-4-16(5-7-17)21(25)24-12-10-23(11-13-24)18-8-9-19-20(14-18)27-15-26-19/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
MCGDUGLDYLNCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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